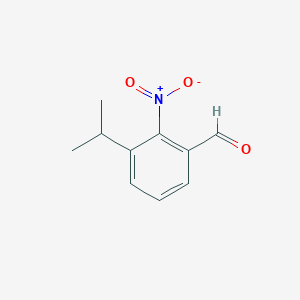
Fmoc-MeVal-OSu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-MeVal-OSu, also known as 9-fluorenylmethyloxycarbonyl-N-methylvaline-N-hydroxysuccinimide ester, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in the protection of amino groups during the synthesis of peptides and proteins. The Fmoc group is base-labile, making it easy to remove under mild conditions, which is advantageous in solid-phase peptide synthesis (SPPS).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-MeVal-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide (NHS) to form 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). This intermediate is then reacted with N-methylvaline to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common practices to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-MeVal-OSu primarily undergoes substitution reactions, where the Fmoc group is introduced to protect the amino group of N-methylvaline. The compound is also involved in deprotection reactions, where the Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF) .
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, NHS, dicyclohexylcarbodiimide (DCC)
Fmoc Deprotection: Piperidine in DMF
Major Products Formed
The major products formed during the synthesis of this compound include the protected amino acid derivative and the byproducts of the reaction, such as dicyclohexylurea (DCU) from the use of DCC .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-MeVal-OSu is extensively used in the synthesis of peptides and proteins. It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids in SPPS .
Biology
In biological research, this compound is used to synthesize peptides that are employed in studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding studies .
Medicine
The compound is used in the development of peptide-based therapeutics. Peptides synthesized using this compound can be designed to target specific biological pathways, making them potential candidates for drug development .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides .
Mecanismo De Acción
The mechanism of action of Fmoc-MeVal-OSu involves the protection of the amino group of N-methylvaline through the formation of a stable carbamate linkage. The Fmoc group is introduced via a nucleophilic substitution reaction, where the amino group attacks the carbonyl carbon of the Fmoc-OSu, resulting in the formation of the protected amino acid derivative . The deprotection mechanism involves the base-catalyzed elimination of the Fmoc group, forming a fluorenyl anion and releasing the free amino group .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Val-OSu: Similar to Fmoc-MeVal-OSu but without the methyl group on the valine residue.
Fmoc-Ala-OSu: Contains alanine instead of valine.
Fmoc-Gly-OSu: Contains glycine instead of valine.
Uniqueness
This compound is unique due to the presence of the methyl group on the valine residue, which can influence the steric and electronic properties of the synthesized peptides. This can affect the peptide’s conformation, stability, and interaction with biological targets .
Propiedades
Número CAS |
863971-49-7 |
|---|---|
Fórmula molecular |
C25H26N2O6 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H26N2O6/c1-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26(3)25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,12-14H2,1-3H3/t23-/m0/s1 |
Clave InChI |
CXZXQZADBBBLDB-QHCPKHFHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)C(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
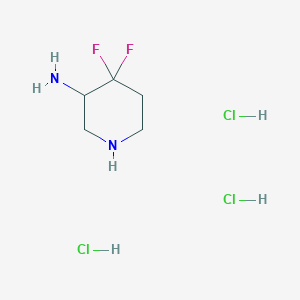
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
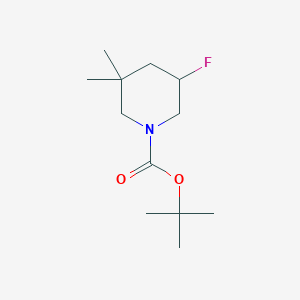
![ethyl (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-2-ethylbutanoate](/img/structure/B14799087.png)
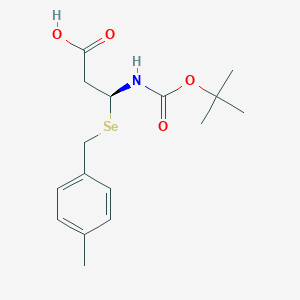
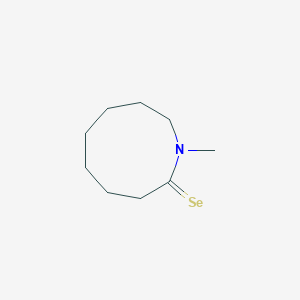
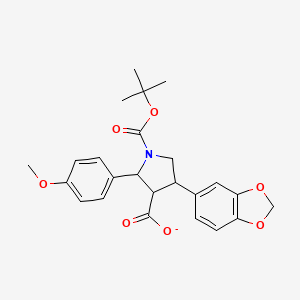
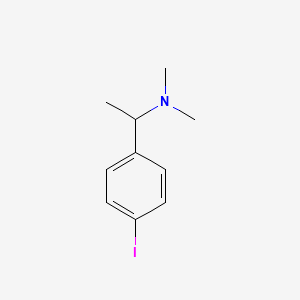
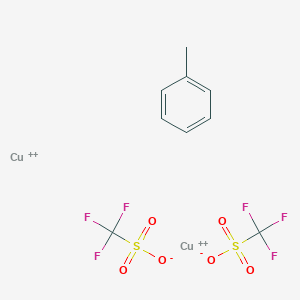
![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride](/img/structure/B14799108.png)
![(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen](/img/structure/B14799113.png)

